Cas no 4210-66-6 ((2S)-2-amino-4-(phosphonooxy)butanoic acid)

4210-66-6 structure
Nome del prodotto:(2S)-2-amino-4-(phosphonooxy)butanoic acid
(2S)-2-amino-4-(phosphonooxy)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S)-2-amino-4-phosphonooxy-butanoic acid
- L-2-amino-4-phosphonobutyric acid
- (2S)-2-amino-4-(phosphonooxy)butanoic acid
- L-Homoserine, dihydrogen phosphate (ester)
- Q27098324
- 2-amino-4-hydroxy-Butyric acid phosphate
- C01102
- Homoserine phosphate
- O-phosphono-L-homoserine
- DTXSID60962276
- L-2-amino-4-hydroxy-Butyric acid dihydrogen phosphate (ester)
- (S)-2-Amino-4-(phosphonooxy)butanoic acid
- CHEBI:15961
- (2S)-2-amino-4-phosphonooxybutanoic acid
- AKOS028109798
- 4210-66-6
- o-phosphohomoserine
- o-phosphonohomoserine
- EN300-25687692
- O-phospho-L-homoserine
- (S)-2-Amino-4-(phosphonooxy)butanoicacid
- O-Phospho-homoserine
- SCHEMBL60701
-
- MDL: MFCD00870430
- Inchi: InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1
- Chiave InChI: FXDNYOANAXWZHG-VKHMYHEASA-N
- Sorrisi: C(COP(=O)(O)O)C(C(=O)O)N
Proprietà calcolate
- Massa esatta: 199.024574
- Massa monoisotopica: 199.024574
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 12
- Conta legami ruotabili: 5
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 130
- XLogP3: _5.5
Proprietà sperimentali
- Densità: 1.676
- Punto di ebollizione: 502.3°Cat760mmHg
- Punto di infiammabilità: 257.6°C
- PSA: 139.89000
- LogP: -0.40200
(2S)-2-amino-4-(phosphonooxy)butanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25687692-0.05g |
(2S)-2-amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 95% | 0.05g |
$3824.0 | 2024-06-18 | |
A2B Chem LLC | AG14375-50mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 95%+ | 50mg |
$972.00 | 2024-04-20 | |
A2B Chem LLC | AG14375-100mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 95%+ | 100mg |
$1645.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04668-10MG |
O-Phospho-L-homoserine lithium salt |
4210-66-6 | ≥95% (TLC) | 10MG |
¥853.84 | 2022-02-23 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04668-50MG |
O-Phospho-L-homoserine lithium salt |
4210-66-6 | ≥95% (TLC) | 50MG |
¥3216.27 | 2022-02-23 | |
A2B Chem LLC | AG14375-25mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 95%+ | 25mg |
$587.00 | 2024-04-20 | |
Crysdot LLC | CD21007324-5mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 97% | 5mg |
$480 | 2024-07-18 | |
Crysdot LLC | CD21007324-10mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 97% | 10mg |
$720 | 2024-07-18 | |
Crysdot LLC | CD21007324-25mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 97% | 25mg |
$1440 | 2024-07-18 |
(2S)-2-amino-4-(phosphonooxy)butanoic acid Letteratura correlata
-
1. Stereochemistry of the hydrogen removal at position 3 in the enzymic synthesis of L-threonine from O-phospho-L-homoserineClaudio Fuganti J. Chem. Soc. Chem. Commun. 1979 337
-
Ankita Tripathi,Kshatresh Dutta Dubey Org. Biomol. Chem. 2023 21 4648
4210-66-6 ((2S)-2-amino-4-(phosphonooxy)butanoic acid) Prodotti correlati
- 1628202-19-6(BPC 157 (acetate))
- 53491-80-8(1-Chloroisoquinoline-4-carbonitrile)
- 2354413-50-4(tert-butyl N-(3,5-difluoro-4-hydroxyphenyl)methylcarbamate)
- 2002693-68-5(5-(azetidin-3-yl)methyl-2-tert-butyl-2H-1,2,3,4-tetrazole)
- 80998-07-8(Sapintoxin D)
- 2612-28-4(2-Propylpropane-1,3-diol)
- 2171978-29-1(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-4-methylpyrrolidine-3-carboxylic acid)
- 1805092-65-2(2-Amino-5-bromo-3-(difluoromethyl)pyridine-4-acetic acid)
- 2187426-60-2(1-(bromomethyl)-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane, cis)
- 2227770-80-9((2R)-4-(3-ethynylphenyl)butan-2-ol)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
